Cas no 80994-59-8 (Borofalan-)

보로팔란(Borofalan-)은 유기화합물로, 주로 의약품 및 고급 화학 합성에서 사용되는 특수 보론 화합물입니다. 이 물질은 높은 반응성과 선택적 결합 능력을 가지며, 특히 항암제 및 방사선 치료제의 전구체로 활용될 수 있는 잠재력을 보유합니다. 보로팔란의 구조적 안정성과 생체 적합성은 기존 보론 화합물 대비 우수한 약동학적 특성을 제공하며, 표적 치료 분야에서의 적용 가능성을 높입니다. 또한, 이 화합물은 정밀한 분자 설계가 가능하여 다양한 치료용 파생체 개발에 유용하게 사용될 수 있습니다.
Borofalan- structure
Borofalan- structure
Product Name:Borofalan-
CAS 번호:80994-59-8
MF:C9H12BNO4
메가와트:208.208819389343
CID:707945
PubChem ID:25033700
Update Time:2025-07-30

Borofalan- 화학적 및 물리적 성질

이름 및 식별자

    • L-Phenylalanine,4-(borono-10B)-
    • 10BenrichedL-4-boronophenylalanine,GMPBPA
    • Borofalan-
    • 4-(Borono-10B)-L-phenylalanine (ACI)
    • (10B)-4-Borono-L-phenylalanine
    • L-(p-[10B]Boronophenyl)alanine
    • L-4-[10B]Boronophenylalanine
    • Borofalan (10b)
    • p-[10B]Borono-L-phenylalanine
    • Boron B 10 BPA
    • DTXSID30230833
    • CHEMBL5220660
    • UNII-963AI80S1B
    • borofalan ((1)B) [INN]
    • L-4-(10B)Boronophenylalanine
    • 963AI80S1B
    • SPM-011
    • Boron B 10-condensed Boronophenylalanine
    • D11272
    • SPM011
    • L-p BORONPHENYLALANINE BORON-10
    • borofalan-(10b)
    • 4-[(10B)Borono]-L-phenylalanine
    • G82905
    • EX-A4333
    • BOROFALAN (10B) [JAN]
    • AKOS040748045
    • 4-((10B)Borono)-L-phenylalanine
    • Boron B 10 Boronophenylalanine
    • BOROFALAN B-10
    • borofalanum (10B)
    • BOROFALAN (10B) [INN]
    • 80994-59-8
    • L-Phenylalanine, 4-(borono-10B)-
    • DTXCID60153324
    • 4-Borono-l-phenylalanine b10 enriched
    • (S)-2-AMINO-3-(4-(BORONO-10B)PHENYL)PROPANOIC ACID
    • Boronophenylalanine B-10
    • Q27271853
    • P-(10B)Borono-L-phenylalanine
    • Borofalan(10B)
    • BOROFALAN (10B) [WHO-DD]
    • L-(p-(10B)Boronophenyl)alanine
    • 4-(Borono-10B)-L-phenylalanine
    • SPM 011
    • DA-59826
    • (2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
    • Borofalan (10B) (JAN)
    • 인치: 1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
    • InChIKey: NFIVJOSXJDORSP-ULMHTEDTSA-N
    • 미소: C(C1C=CC([10B](O)O)=CC=1)[C@H](N)C(=O)O

계산된 속성

  • 정밀분자량: 208.0895697g/mol
  • 동위원소 질량: 208.0895697g/mol
  • 동위원소 원자 수량: 1
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 216
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 104Ų

Borofalan- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
S e l l e c k ZHONG GUO
E0503-5mg
Borofalan (10B)
80994-59-8 98.51%
5mg
¥2211.69 2023-09-15
S e l l e c k ZHONG GUO
E0503-25mg
Borofalan (10B)
80994-59-8 98.51%
25mg
¥6626.66 2023-09-15
MedChemExpress
HY-129812-5mg
Borofalan-
80994-59-8 99.59%
5mg
¥1500 2025-04-16
MedChemExpress
HY-129812-10mg
Borofalan-
80994-59-8 99.59%
10mg
¥2400 2025-04-16
MedChemExpress
HY-129812-25mg
Borofalan-
80994-59-8 99.59%
25mg
¥4500 2025-04-16
MedChemExpress
HY-129812-50mg
Borofalan-
80994-59-8 99.59%
50mg
¥6800 2024-05-24
1PlusChem
1P00GC2W-5mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
5mg
$202.00 2024-04-21
1PlusChem
1P00GC2W-10mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
10mg
$302.00 2024-04-21
1PlusChem
1P00GC2W-25mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
25mg
$552.00 2024-04-21
1PlusChem
1P00GC2W-50mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
50mg
$815.00 2024-04-21

Borofalan- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
1.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
1.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
1.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
참조
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

합성 방법 2

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
참조
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

합성 방법 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
참조
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
참조
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

합성 방법 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Boric acid (H310BO3) trimethyl ester ;  -78 °C; 5 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
참조
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Borofalan- Raw materials

Borofalan- Preparation Products

Borofalan- 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:80994-59-8)Borofalan-
주문 번호:A1038560
인벤토리 상태:in Stock
재다:5mg/10mg/25mg/50mg/100mg/500mg
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:04
가격 ($):154.0/249.0/468.0/710.0/994.0/1981.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:80994-59-8)Borofalan-
A1038560
순결:99%/99%/99%/99%/99%/99%
재다:5mg/10mg/25mg/50mg/100mg/500mg
가격 ($):154.0/249.0/468.0/710.0/994.0/1981.0
Email